molecular formula C12H17NO3 B14362257 N,O-Diethyl-2-phenoxyacetohydroxamic acid CAS No. 91644-70-1

N,O-Diethyl-2-phenoxyacetohydroxamic acid

Cat. No.: B14362257
CAS No.: 91644-70-1
M. Wt: 223.27 g/mol
InChI Key: WYJUJCNMYPLXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,O-Diethyl-2-phenoxyacetohydroxamic acid is an organic compound that belongs to the class of hydroxamic acids These compounds are characterized by the presence of a hydroxylamine functional group attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Diethyl-2-phenoxyacetohydroxamic acid typically involves the reaction of phenoxyacetic acid with diethylamine and hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: Phenoxyacetic acid is reacted with diethylamine to form N,O-diethyl-2-phenoxyacetamide.

    Step 2: The resulting amide is then treated with hydroxylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.

Chemical Reactions Analysis

Types of Reactions

N,O-Diethyl-2-phenoxyacetohydroxamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxamic acid group to an amine or hydroxylamine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer progression.

    Industry: It is used in the development of new materials and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of N,O-Diethyl-2-phenoxyacetohydroxamic acid involves its interaction with specific molecular targets, such as metalloproteases. The hydroxamic acid group can chelate metal ions in the active site of these enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Acetohydroxamic acid: A simpler hydroxamic acid with similar enzyme inhibitory properties.

    N-Methylhydroxamic acid: Another hydroxamic acid derivative with different substituents.

    Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups but different functional groups.

Uniqueness

N,O-Diethyl-2-phenoxyacetohydroxamic acid is unique due to its specific combination of diethyl and phenoxy groups, which confer distinct chemical and biological properties. Its ability to chelate metal ions and inhibit metalloproteases makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

91644-70-1

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-ethoxy-N-ethyl-2-phenoxyacetamide

InChI

InChI=1S/C12H17NO3/c1-3-13(16-4-2)12(14)10-15-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

WYJUJCNMYPLXOF-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)COC1=CC=CC=C1)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.